3-Fluoroazetidine-1-carbonyl chloride: Physicochemical Profiling and Strategic Applications in Modern Drug Discovery
3-Fluoroazetidine-1-carbonyl chloride: Physicochemical Profiling and Strategic Applications in Modern Drug Discovery
Executive Summary
In the contemporary landscape of medicinal chemistry, the strategic incorporation of fluorinated small-ring heterocycles has become a cornerstone of lead optimization. 3-Fluoroazetidine-1-carbonyl chloride (CAS: 2287285-33-8) represents a highly specialized, bifunctional building block. It combines the rigid, vector-defining geometry of a 4-membered azetidine ring with the electrophilic reactivity of a carbonyl chloride (carbamoyl chloride).
This whitepaper provides an in-depth technical analysis of 3-fluoroazetidine-1-carbonyl chloride. By examining its physicochemical properties, mechanistic reactivity, and recent applications in both neuroimaging (PET radioligands)[1] and oncology (PRMT5 inhibitors)[2], we aim to equip drug development professionals with the actionable intelligence required to leverage this reagent in complex synthetic workflows.
Physicochemical Profiling
Understanding the fundamental properties of 3-fluoroazetidine-1-carbonyl chloride is critical for predicting its behavior in both synthetic environments and biological systems. The table below summarizes its core quantitative data[3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Analytical Implication |
| Chemical Name | 3-Fluoroazetidine-1-carbonyl chloride | IUPAC standard nomenclature. |
| CAS Number | 2287285-33-8 | Unique registry identifier for sourcing. |
| Molecular Formula | C₄H₅ClFNO | Indicates high halogen density (Cl, F). |
| Molecular Weight | 137.54 g/mol | Low molecular weight; ideal for fragment-based design. |
| Structural Motif | Fluorinated N-carbamoyl chloride | Highly electrophilic; moisture-sensitive. |
| Lipophilicity (logD) | Modulated by 3-F substitution | Fluorine lowers amine basicity and optimizes CNS penetration. |
| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8 °C | Prevents hydrolysis to the corresponding carbamic acid. |
Mechanistic Insights & Causality in Drug Design
As application scientists, we do not merely use reagents; we must understand the causality behind their selection. Why choose 3-fluoroazetidine-1-carbonyl chloride over a standard piperidine or pyrrolidine derivative?
The Role of the 3-Fluoroazetidine Motif
Azetidines offer a unique spatial arrangement, forcing attached substituents into specific vectors that flexible alkyl chains or larger rings cannot achieve. The incorporation of a fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I effect).
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Metabolic Stability: The C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism.
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Lipophilicity & BBB Penetration: In CNS drug development, optimizing the partition coefficient (logD) is paramount. The 3-fluoroazetidine moiety provides an optimal balance of lipophilicity and polarity, facilitating blood-brain barrier (BBB) permeability without excessive non-specific lipid binding[4].
Electrophilic Reactivity of the Carbonyl Chloride
The carbonyl chloride group (also known as a carbamoyl chloride when attached to nitrogen) is a potent electrophile. It undergoes rapid nucleophilic acyl substitution when exposed to primary or secondary amines, yielding highly stable urea linkages. Ureas are critical pharmacophores in kinase inhibitors and receptor antagonists due to their dual capacity as hydrogen-bond donors and acceptors.
Strategic decision tree for incorporating the 3-fluoroazetidine moiety in CNS drug design.
Field-Proven Applications
Case Study 1: Neuroimaging and CYP46A1 PET Radioligands
Cholesterol 24-hydroxylase (CYP46A1) is a brain-specific enzyme implicated in Alzheimer's and Parkinson's diseases. Recently, researchers developed [¹⁸F]CHL2310 , a novel Positron Emission Tomography (PET) radioligand, to image this enzyme[1].
During the synthesis of the precursor, 3-fluoroazetidine-1-carbonyl chloride was reacted with a complex indoline derivative (5-(6-(trifluoromethyl)indolin-4-yl)oxazole). The choice of the 3-fluoroazetidine moiety was deliberate: it maintained the high potency of the scaffold (IC₅₀ = 0.11 nM) while providing a strategic site for late-stage ¹⁸F-radiolabeling via isotopic exchange, yielding a tracer with excellent brain uptake and clearance kinetics[4].
Case Study 2: Oncology and PRMT5 Inhibitors
Protein arginine methyltransferase 5 (PRMT5) is a major epigenetic target in MTAP-deleted cancers (e.g., pancreatic, glioblastoma). Recent patent literature (US20240254118A1) highlights the use of 3-fluoroazetidine-1-carbonyl chloride in synthesizing potent PRMT5 inhibitors[2]. The reagent is used to construct complex urea-based drug moieties that fit precisely into the MTA-cooperative binding pocket of the PRMT5 enzyme, demonstrating the reagent's utility in targeted oncology therapies.
Experimental Protocols: Self-Validating Synthetic Workflow
To ensure reproducibility and scientific integrity, the following protocol details the optimal conditions for utilizing 3-fluoroazetidine-1-carbonyl chloride in nucleophilic acyl substitution. This method is designed to be a self-validating system, incorporating critical checkpoints.
Protocol: Synthesis of 3-Fluoroazetidine-1-Carboxamide Derivatives
Objective: To form a stable urea linkage by reacting a secondary amine (e.g., an indoline core) with 3-fluoroazetidine-1-carbonyl chloride[4].
Step-by-Step Methodology:
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Preparation (Moisture Exclusion): Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar). Causality: The carbamoyl chloride is highly susceptible to hydrolysis. Ambient moisture will convert it to a carbamic acid, which rapidly decarboxylates, destroying the reagent.
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Substrate Solvation: Dissolve the starting secondary amine (1.0 equiv, e.g., 0.25 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).
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Base Addition: Add triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 0.75 mmol) to the solution. Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. The organic base acts as an acid scavenger, preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction.
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Electrophile Introduction: Cool the reaction mixture to 0 °C. Add 3-fluoroazetidine-1-carbonyl chloride (1.5 to 1.7 equiv, 0.43 mmol) dropwise. Allow the mixture to slowly warm to room temperature and stir for 16 hours[1].
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Self-Validation Checkpoint (LC-MS): Before quenching, sample the reaction. LC-MS analysis must show the disappearance of the starting amine mass and the emergence of the [M+H]⁺ peak corresponding to the target urea product.
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Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash column chromatography (eluting with a Hexanes/Ethyl Acetate gradient) to afford the pure 3-fluoroazetidine-1-carboxamide derivative.
Workflow for nucleophilic acyl substitution using 3-fluoroazetidine-1-carbonyl chloride.
Conclusion
3-Fluoroazetidine-1-carbonyl chloride is far more than a simple structural linker; it is a strategic tool for modulating lipophilicity, enforcing metabolic stability, and introducing radiolabeling sites in advanced drug candidates. By adhering to strict anhydrous protocols and understanding the electronic properties of the fluorinated azetidine ring, medicinal chemists can effectively deploy this reagent to solve complex SAR challenges in both neuropharmacology and oncology.
References
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Haoyue, S., et al. "Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography." ACS Pharmacology & Translational Science, 2025. Available at:[Link][1][4]
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"PRMT5 inhibitors and uses thereof." United States Patent Application US20240254118A1, 2024. Available at:[2]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. US20240254118A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. 2287285-33-8_3-Fluoroazetidine-1-carbonyl chlorideCAS号:2287285-33-8_3-Fluoroazetidine-1-carbonyl chloride【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. pubs.acs.org [pubs.acs.org]
